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Compound of Interest

Compound Name: C30H24CIFN205

Cat. No.: B15173782

Disclaimer: The following spectroscopic data and analysis are presented for a hypothetical
molecule with the chemical formula C30H24CIFN205, hereafter referred to as "Spectrocin-CF".
As no public domain spectroscopic data for a compound with this specific formula could be
located, this guide has been generated to serve as a representative example for researchers,
scientists, and drug development professionals on how such data would be presented and
interpreted. The data provided is predictive and based on a plausible, complex molecular
structure containing common organic functional groups.

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Spectrocin-CF.
Detailed experimental protocols for data acquisition are also included to ensure reproducibility
in a laboratory setting.

Predicted Spectroscopic Data

The predicted data for Spectrocin-CF is summarized in the following tables. This data suggests
a complex molecular structure likely containing multiple aromatic rings, amide and ether
functionalities, and substituted halogens, consistent with the molecular formula.

'H NMR (Proton Nuclear Magnetic Resonance) Data

The predicted 'H NMR spectrum of Spectrocin-CF was generated for a 500 MHz spectrometer
using deuterated chloroform (CDCIs) as the solvent.
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. . Coupling
Chemical Shift L . Proposed
Multiplicity Constant (J, Integration .
(6, ppm) Assignment
Hz)

Aromatic protons
ortho to an

8.10 d 8.5 2H electron-
withdrawing
group

7.85 t 7.8 1H Aromatic proton

7.72 dd 82,21 2H Aromatic protons

7.60 m - 3H Aromatic protons

7.45 t 7.5 2H Aromatic protons
Aromatic protons
(likely on a

7.30 d 8.8 2H
chloro-
substituted ring)
Aromatic protons
(likely on a

7.15 t 8.6 2H
fluoro-substituted
ring)

6.95 d 8.8 2H Aromatic protons
Methylene

5.10 S - 2H protons (-O-
CH2-)
Amide proton (-

4.50 s - 1H
NH-)

Methoxy protons
3.90 s 3H
(-OCHs)
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Methyl protons
2.50 S 3H on an aromatic

ring

3C NMR (Carbon Nuclear Magnetic Resonance) Data

The predicted 3C NMR spectrum of Spectrocin-CF was generated for a 125 MHz spectrometer
using deuterated chloroform (CDCIs) as the solvent.
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Chemical Shift (6, ppm)

Proposed Assignment

168.5

Carbonyl carbon (amide)

165.2

Carbonyl carbon (ester or second amide)

162.0 (d, J=248 Hz)

Carbon attached to Fluorine

158.0 Aromatic carbon attached to Oxygen
1455 Aromatic carbon

138.0 Aromatic carbon

1354 Aromatic carbon attached to Chlorine
132.1 Aromatic carbon

130.0 Aromatic carbons

129.5 Aromatic carbons

128.8 Aromatic carbons

127.3 Aromatic carbons

125.0 Aromatic carbon

120.6 Aromatic carbons

115.8 (d, J=22 Hz)

Aromatic carbons ortho to Fluorine

68.2 Methylene carbon (-O-CHz-)
55.6 Methoxy carbon (-OCHs)
21.1 Methyl carbon

IR (Infrared) Spectroscopy Data

The predicted IR spectrum of Spectrocin-CF was generated assuming a KBr pellet sample

preparation.
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Wavenumber (cm~12)

Intensity

Proposed Functional
Group Assignment

3350 Medium, Sharp N-H Stretch (Amide)

3060 Medium Aromatic C-H Stretch

2950 Weak Aliphatic C-H Stretch

1680 Strong C=0 Stretch (Amide I)

1650 Strong C=0 Stretch (Amide | or other
carbonyl)

1600, 1490 Medium C=C Stretch (Aromatic)

1540 Medium N-H Bend (Amide II)

1250 Strong C-O Stretch (Aryl Ether)

1100 Medium C-O Stretch (Methoxy)

1090 Medium C-CI Stretch

830 Strong C-H Bend (p-disubstituted ring)

MS (Mass Spectrometry) Data

The predicted mass spectrum of Spectrocin-CF was generated assuming Electron lonization

(EI).
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m/z (Mass-to-Charge

. Relative Intensity (%) Proposed Fragment

Ratio)
554.14 60 [M]* (Molecular lon for 35ClI)
556.14 20 [M+2]* (Isotope peak for 37Cl)
459.10 45 [M - CeHaF]*
431.10 30 [M - C7H4FO]*

Plausible base peak from a
396.12 100

stable fragment
125.00 55 [CeH4CI]*
95.03 40 [CeHaF]*

Experimental Protocols

The following are standard protocols for the acquisition of the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Spectrocin-CF in 0.7 mL of
deuterated chloroform (CDCls).

e Instrumentation: Use a 500 MHz NMR spectrometer equipped with a 5 mm probe.
e H NMR Acquisition:

o Acquire the spectrum at 298 K.

[¢]

Use a 30-degree pulse width.

o

Set the spectral width to 16 ppm.

o

Use an acquisition time of 4 seconds and a relaxation delay of 2 seconds.

[¢]

Average 16 scans for a good signal-to-noise ratio.
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e 13C NMR Acquisition:

o Acquire the spectrum at 298 K.

[¢]

Use a proton-decoupled pulse sequence.

[e]

Set the spectral width to 240 ppm.

[e]

Use an acquisition time of 1.5 seconds and a relaxation delay of 2 seconds.

(¢]

Average 1024 scans.

o Data Processing: Process the acquired Free Induction Decay (FID) with an exponential
window function and perform a Fourier transform. Reference the spectra to the residual
solvent peak (CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

e Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1
mg of Spectrocin-CF with 100 mg of dry KBr powder. Grind the mixture to a fine powder and
press it into a transparent disk using a hydraulic press.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition:

o

Record a background spectrum of the empty sample compartment.

[¢]

Place the KBr pellet in the sample holder.

[e]

Acquire the sample spectrum over the range of 4000-400 cm™1.

Co-add 32 scans at a resolution of 4 cm—1.

[e]

o Data Processing: The final spectrum is presented as percent transmittance versus
wavenumber (cm™?).

Mass Spectrometry (MS)
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o Sample Introduction: Introduce a dilute solution of Spectrocin-CF in methanol directly into the
ion source via a heated probe.

e Instrumentation: Use a high-resolution mass spectrometer with an Electron lonization (EI)
source.

e Acquisition:
o Set the ionization energy to 70 eV.
o Maintain the ion source temperature at 250°C.
o Scan a mass range of m/z 50-700.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
elucidate the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel
chemical entity like Spectrocin-CF.
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Compound Synthesis & Purification

Synthesis of C30H24CIFN205

Purification (e.g., Chromatography, Recrystallization)

Spectroscop c Analysis

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy (*H, 3C)
Determine Molecular Weight & Formula Identify Functional Groups Elucidate Connectivity & 3D Structure

Data Interpretation &|Structure Elucidation
\/

Integrate MS, IR, and NMR Data

Propose Chemical Structure

Click to download full resolution via product page
Caption: Workflow for Spectroscopic Analysis of a Novel Compound.

¢ To cite this document: BenchChem. [Spectroscopic Data for C30H24CIFN205: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b15173782#c30h24clfn205-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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